(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol
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Overview
Description
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol typically involves the bromination of 2-ethyl-1,3-thiazole followed by the introduction of a hydroxymethyl group at the 4th position. One common method involves the reaction of 2-ethyl-1,3-thiazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-ethyl-1,3-thiazole. This intermediate is then subjected to a formylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: (5-Bromo-2-ethyl-1,3-thiazol-4-yl)carboxylic acid.
Reduction: 2-Ethyl-1,3-thiazol-4-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, leading to cell death. The exact pathways and molecular targets can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methyl-1,3-thiazol-4-yl)methanol
- (5-Bromo-2-ethyl-1,3-thiazol-4-yl)amine
- (5-Bromo-2-ethyl-1,3-thiazol-4-yl)carboxylic acid
Uniqueness
(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol is unique due to the specific combination of substituents on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 4th position and the ethyl group at the 2nd position can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIHQIFKLFBQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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